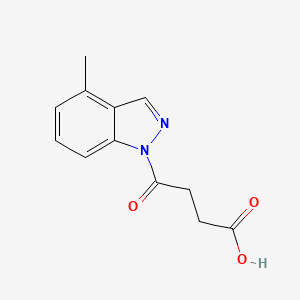

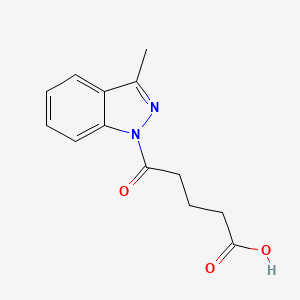

丁酸,4-(4-甲基吲唑-1-基)-4-氧代-

描述

Imidazoles and indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

There have been significant recent works on the formation of both the N1–C5 and N3–C4 bonds in a single operation . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Two complexes Mn(H2O)4(L1)22 and {[Zn(L1)(bz)2]}n (L1 = bis(4-(1H-imidazol-1-yl)phenyl) methanone, Hbz = benzoic acid) are synthesized under solvothermal conditions. They are characterized by IR, elemental, and single crystal X-ray diffraction analyses .Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .科学研究应用

合成技术

开发丁酸衍生物的有效合成方法是一个关键的兴趣领域。例如,微波辅助合成已被应用于生产 4-氧代-2-丁烯酸,它作为进一步衍生化的通用中间体。这种方法提供了一种合成广泛底物的通用方法,突出了可获得的起始材料和生产生物活性物质的简单程序的重要性 (Uguen 等人,2021)。

光敏前药

丁酸衍生物已被探索作为光敏前药。对新型香豆素稠合噁唑的研究表明,它们在光解后受控释放丁酸的潜力,表明它们在受控释放至关重要的药物递送系统中的应用 (Soares 等人,2017)。

生物催化生产

通过使用工程菌株大肠杆菌的一锅合成策略,生物催化生产丁酸衍生物(例如 2-氧代-4-(羟甲基膦酰基)丁酸),证明了人们对可持续生产方法的兴趣日益浓厚。这种方法强调了生物催化在实现重要农用化学品前体的有效且环保的合成中的作用 (Xu 等人,2020)。

抗菌和抗肿瘤活性

丁酸衍生物已对其抗菌和抗肿瘤活性进行了评估。合成带有丁酸部分的新型化合物,并对各种细菌菌株和癌细胞系进行测试,提供了对这些化合物治疗潜力的见解。此类研究对于开发具有改进的功效和特异性的新药至关重要 (Mostafa 等人,2013; Maftei 等人,2013)。

发酵生产和应用

从可再生资源中发酵生产丁酸一直是研究的重点,这是由对绿色和可持续化学工艺的需求所驱动的。关于通过菌株工程和新型发酵工艺提高微生物丁酸产量的策略的综述讨论了丁酸在各个行业中的重要性,并概述了提高生产效率和降低成本的未来方向 (Jiang 等人,2018)。

作用机制

Target of Action

Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to exhibit antimicrobial activity . They have been shown to target key functional proteins in bacterial cell division, such as FtsZ .

Mode of Action

For instance, benzimidazole derivatives have been shown to interfere with the function of key proteins in bacterial cell division .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Result of Action

Related compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have similar effects .

安全和危害

未来方向

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

属性

IUPAC Name |

4-(4-methylindazol-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-3-2-4-10-9(8)7-13-14(10)11(15)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODBZEADMWBYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NN(C2=CC=C1)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyric acid, 4-(4-methylindazol-1-yl)-4-oxo- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

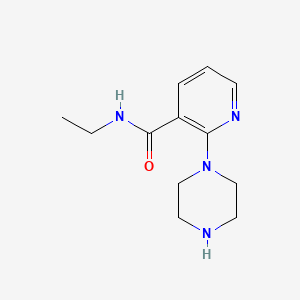

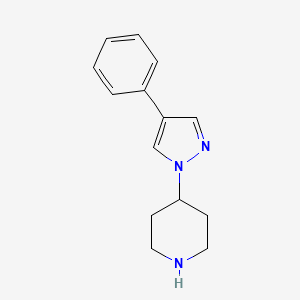

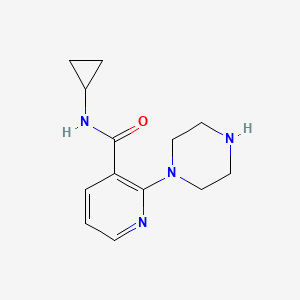

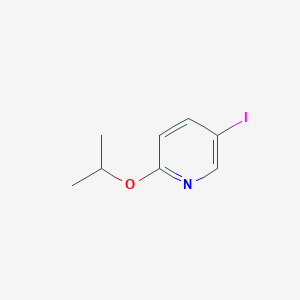

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B3165648.png)

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)

![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3165668.png)

![4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B3165746.png)